molecular formula C13H15N3O3S B2836571 7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide CAS No. 1474055-38-3

7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide

Cat. No. B2836571
CAS RN: 1474055-38-3
M. Wt: 293.34
InChI Key: MBGAJCNOBXOQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide, also known as PDBu, is a potent protein kinase C (PKC) activator. It has been widely used in scientific research to investigate the mechanism of action and biochemical and physiological effects of PKC activation.

Scientific Research Applications

Cardiovascular Effects

Research has shown that derivatives of benzothiadiazine exhibit significant cardiovascular effects, such as hypotensive activity. This activity has been particularly intense for certain compounds, which also produced an increase in differential pressure and, in some cases, was accompanied by pronounced bradycardia. The structure-activity relationships of these compounds suggest their potential application in developing cardiovascular drugs (Cameroni et al., 1978).

Kinetic Parameters of Chiral Derivatives

On-column stopped flow multidimensional HPLC and dynamic high-performance liquid chromatography were applied to investigate the influence of alkyl substituents on benzothiadiazine derivatives. These studies provided insights into the hydrolysis and enantiomerization rate constants of these compounds, indicating their stability and behavior under various conditions, which is crucial for their pharmacological applications (Carrozzo et al., 2009).

Potassium Channel Activation

Benzothiadiazine derivatives have been investigated for their ability to activate potassium channels, showing potent and selective inhibition of insulin release from rat pancreatic B-cells. This suggests their potential use in developing treatments for conditions related to insulin regulation (Boverie et al., 2005).

Phosphodiesterase Inhibition

A new family of benzyl derivatives of benzothiadiazine was synthesized, revealing the first heterocyclic family of compounds with phosphodiesterase 7 inhibitory properties. This discovery opens up new avenues for the treatment of T-cell-dependent disorders, highlighting the therapeutic potential of these compounds (Martínez et al., 2000).

Anti-HIV Activity

Derivatives of benzothiadiazine have been synthesized and tested as novel inhibitors of human immunodeficiency virus type 1 (HIV-1), with certain compounds showing promising anti-HIV-1 activity. This research suggests the potential use of these compounds in developing new treatments for HIV-1 (Di Santo et al., 1998).

properties

IUPAC Name

(7-methyl-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-9-4-5-11-10(8-9)14-15-12(20(11,18)19)13(17)16-6-2-3-7-16/h4-5,8,14H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGAJCNOBXOQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide

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